molecular formula C4H2Cl2S B1144292 2,3-Dichlorothiophene CAS No. 17249-29-5

2,3-Dichlorothiophene

Cat. No.: B1144292
CAS No.: 17249-29-5
M. Wt: 153.03
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Description

2,3-Dichlorothiophene is a halogenated heterocyclic compound with the molecular formula C4H2Cl2S. It is a derivative of thiophene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the thiophene ring. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorothiophene can be synthesized through several methods. One common method involves the isomerization of 2-chlorothiophene to 3-chlorothiophene using a catalyst, followed by chlorination of 3-chlorothiophene at temperatures between 40 and 120 degrees Celsius. The chlorine to 3-chlorothiophene ratio is maintained between 0.3:1 to 1.1:1 (mol/mol) .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of thiophene. This process involves the use of chlorine gas and a catalyst to achieve the desired substitution pattern. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorothiophene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under controlled temperatures.

Major Products Formed:

Scientific Research Applications

2,3-Dichlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichlorothiophene involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

  • 2,5-Dichlorothiophene
  • Tetrachlorothiophene
  • 2-Bromothiophene

Comparison: 2,3-Dichlorothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity compared to other chlorinated thiophenes. For example, 2,5-Dichlorothiophene has chlorine atoms at the 2nd and 5th positions, leading to different reactivity and applications. Tetrachlorothiophene, with four chlorine atoms, exhibits even more varied chemical behavior .

Properties

IUPAC Name

2,3-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNVLQIXMBTMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169324
Record name Thiophene, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-79-5
Record name Thiophene, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorothiophene
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